![molecular formula C12H14O B2999694 (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1823878-57-4](/img/structure/B2999694.png)
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol
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Overview
Description
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol, also known as BPPM, is a chemical compound that has been studied extensively for its potential applications in scientific research. BPPM is a bicyclic compound that contains both a phenyl group and a hydroxyl group, making it a versatile molecule for use in a variety of research applications. In
Scientific Research Applications
Molecular Rods
Bicyclo[1.1.1]pentane (BCP) derivatives have been used as molecular rods in materials science due to their rigid and linear structure, which is ideal for creating well-defined spatial arrangements in molecular assemblies .
Molecular Rotors
These compounds also find application as molecular rotors, where their ability to rotate around single bonds can be harnessed in the design of dynamic materials .
Supramolecular Linker Units
The unique geometry of BCP derivatives makes them suitable for use as supramolecular linker units, which are essential components in the construction of complex supramolecular architectures .
Liquid Crystals
Due to their structural properties, BCP derivatives can be utilized in the creation of liquid crystals, which are crucial for display technologies and other optical applications .
FRET Sensors
BCP derivatives have been applied in the development of Förster resonance energy transfer (FRET) sensors, which are used to detect molecular interactions and distances within biological systems .
Metal–Organic Frameworks
These compounds serve as building blocks for metal–organic frameworks (MOFs), which are porous materials with applications ranging from gas storage to catalysis .
Mechanism of Action
Target of Action
The primary targets of (4-(Bicyclo[11It is known that bicyclo[111]pentane derivatives have been used in materials science and drug discovery . They have been used as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The exact mode of action of (4-(Bicyclo[11It is known that the bicyclo[111]pentane motif adds three-dimensional character and saturation to compounds . This can influence the compound’s interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by (4-(Bicyclo[11It is known that bicyclo[111]pentane derivatives have been used in various applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-(Bicyclo[11It is known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
The molecular and cellular effects of (4-(Bicyclo[11It is known that multiple research groups have documented the increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (4-(Bicyclo[11It is known that the bicyclo[111]pentane motif can add three-dimensional character and saturation to compounds, which may influence their stability and efficacy in different environments .
properties
IUPAC Name |
[4-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDLKQMQGJHXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol |
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